Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-1-(2-(4-morpholinyl)ethyl)-3-pyridinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-1-(2-(4-morpholinyl)ethyl)-3-pyridinyl)methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, morpholinyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-1-(2-(4-morpholinyl)ethyl)-3-pyridinyl)methyl ester typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Esterification: The reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts to form esters.
Substitution Reactions: Introduction of methoxy groups through nucleophilic substitution reactions.
Cyclization: Formation of the pyridinyl ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-1-(2-(4-morpholinyl)ethyl)-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-1-(2-(4-morpholinyl)ethyl)-3-pyridinyl)methyl ester involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Methoxybenzoic acids: Compounds with methoxy groups attached to the benzoic acid ring.
Pyridinyl esters: Compounds with pyridinyl groups esterified with various acids.
Properties
CAS No. |
74619-91-3 |
---|---|
Molecular Formula |
C26H36N2O8 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[5,5-diethyl-1-(2-morpholin-4-ylethyl)-2,6-dioxopyridin-3-yl]methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H36N2O8/c1-6-26(7-2)16-19(23(29)28(25(26)31)9-8-27-10-12-35-13-11-27)17-36-24(30)18-14-20(32-3)22(34-5)21(15-18)33-4/h14-16H,6-13,17H2,1-5H3 |
InChI Key |
ODUVBISIKSTEKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(=O)N(C1=O)CCN2CCOCC2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.